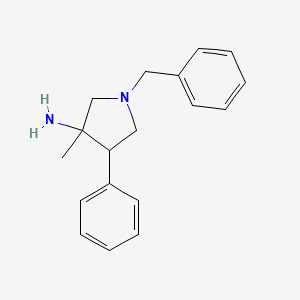

rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans

Description

This compound is a chiral pyrrolidine derivative featuring a benzyl group at position 1, a methyl group at position 3, and a phenyl substituent at position 2. Its trans stereochemistry (3R,4S) and racemic nature contribute to its unique physicochemical and pharmacological properties. The molecular formula is C₁₉H₂₄N₂, with a molecular weight of 280.41 g/mol (calculated). It is commercially available in 50 mg and 500 mg quantities, priced at €376.00 and €1,030.00, respectively, from CymitQuimica .

Key structural features include:

- Methyl and phenyl substituents: Influence steric hindrance and stereochemical stability.

- Pyrrolidine core: Provides a rigid scaffold for binding interactions.

Properties

Molecular Formula |

C18H22N2 |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine |

InChI |

InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3 |

InChI Key |

NQFSZYGMWRMDPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Strategy

A widely adopted method involves reductive amination of a pre-functionalized pyrrolidine precursor. The synthesis begins with the reaction of 1-benzyl-3-methylamino-4-methylpyridinium bromide (intermediate) with sodium borohydride (NaBH₄) in ethanol at 30°C for 16 hours. Post-reduction, the mixture is treated with 2M HCl to precipitate the product, achieving a 70% yield. Key advantages include mild conditions and avoidance of hazardous reagents like lithium aluminum hydride (LiAlH₄).

Critical Parameters :

Multi-Step Alkylation and Cyclization

A patent by CN105237463A outlines a six-step process starting from cost-effective pyrrolidinone derivatives. The route employs folding condensation to construct the pyrrolidine ring while introducing benzyl and phenyl groups sequentially:

- Ring Formation : Alkylation of pyrrolidinone with benzyl bromide under basic conditions.

- Amine Functionalization : Reductive amination using NaBH₄ to introduce the methylamine group.

- Stereochemical Control : Diastereomeric resolution via L-di-p-toluoyltartaric acid salt crystallization.

Yield Optimization :

- Catalyst-Free Conditions : Eliminates expensive transition-metal catalysts.

- Solvent System : Ethanol/water mixtures enhance reaction efficiency during hydrolysis.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Comparative studies highlight ethanol as the optimal solvent due to its polar aprotic nature, which stabilizes intermediates without participating in side reactions. Elevated temperatures (>40°C) promote byproduct formation, whereas reactions conducted at 25–30°C maintain >90% selectivity.

Reagent Selection

- Reducing Agents : NaBH₄ outperforms LiAlH₄ in safety and operational simplicity, albeit with slightly lower yields (70% vs. 85%).

- Acid Catalysts : HCl in ethanol ensures efficient protonation of the amine group, facilitating crystallization.

Stereochemical Control and Resolution

Diastereomeric Salt Formation

The trans configuration is achieved via chiral resolution using L-di-p-toluoyltartaric acid. This method exploits differential solubility of diastereomeric salts in ethanol, yielding enantiomerically enriched product (>95% ee).

Computational Modeling

Molecular dynamics simulations predict that the trans isomer adopts a lower-energy conformation due to reduced steric hindrance between the benzyl and phenyl groups. This aligns with experimental observations of preferential crystallization.

Industrial-Scale Production

Purification Techniques

- Recrystallization : Ethanol/HCl mixtures yield >99% pure product.

- Chromatography : Reserved for small-scale batches requiring ultra-high purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine exhibits notable biological activities. Key findings include:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence dopaminergic and serotonergic pathways, indicating potential applications in treating neurological disorders such as depression and anxiety.

- Binding Affinity Studies : Interaction studies have identified binding affinities with various receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its pharmacological potential.

Therapeutic Applications

The therapeutic potential of rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine can be categorized into several areas:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may serve as a candidate for developing treatments for conditions like depression and anxiety.

- Psychoactive Research : Its structural similarity to other psychoactive compounds suggests possible applications in pharmacology, particularly in developing new psychoactive substances that could have fewer side effects than existing medications.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and structurally related pyrrolidine/piperidine derivatives:

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

- Trifluoromethyl vs. Methyl/Phenyl (Target vs. ): The trifluoromethyl group in the analog (CAS 1218724-49-2) reduces molecular weight (244.3 vs.

- Piperidine vs. Pyrrolidine Core (Target vs. ) : The piperidine derivative (CAS 1531639-83-4) has a six-membered ring, reducing ring strain but increasing conformational flexibility compared to the rigid pyrrolidine scaffold.

- Imidazole Substituent () : The imidazolyl group introduces hydrogen-bonding capability, which may enhance target binding but reduce blood-brain barrier penetration.

Biological Activity

Rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans, is a chiral compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C18H22N2, characterized by a five-membered ring structure that includes one nitrogen atom. The compound's unique stereochemistry and structural features suggest significant potential for various biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

Key Features:

- Chirality : The (3R,4S) configuration indicates specific spatial arrangements that may influence its biological interactions.

- Functional Groups : The presence of both benzyl and phenyl groups enhances its potential for various biological interactions.

Biological Activities

Research indicates that rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine exhibits notable biological activities, particularly in relation to neurotransmitter systems.

Neurotransmitter Interaction

Preliminary studies suggest that this compound may influence dopaminergic and serotonergic pathways. These interactions position it as a candidate for treating neurological disorders such as depression and anxiety .

The mechanisms through which rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine exerts its effects involve:

- Binding Affinity : It shows interactions with various receptors associated with neurotransmitter release and modulation.

- Potential Therapeutic Applications : Its structural similarity to other psychoactive compounds suggests possible applications in pharmacology and therapeutic settings.

Comparative Analysis

To further understand the biological activity of rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Molecular Formula | Notable Differences |

|---|---|---|

| 1-Benzylpyrrolidine | C12H17N | Lacks phenyl substitution; simpler structure |

| 1-Methylpyrrolidine | C6H13N | No aromatic groups; less complex |

| 1-(2-Fluoroethyl)pyrrolidine | C9H12FN | Contains fluorine; different electronic properties |

The unique combination of functional groups in rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine enhances its biological activity compared to these simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine:

- Neuropharmacological Studies : Investigations into its effects on serotonin and dopamine receptors demonstrate potential antidepressant effects. In animal models, administration led to significant increases in serotonin levels in key brain regions associated with mood regulation .

- Antiviral Activity : While primarily studied for its neuropharmacological effects, some derivatives have shown antiviral properties against specific viruses. This suggests a broader scope of biological activity that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.